![molecular formula C26H28FN5O2S B6489989 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1358526-98-3](/img/structure/B6489989.png)
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.19477449 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents that influence its biological activity. The presence of the sulfanyl group and the N-(3-phenylpropyl) moiety are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may target cyclin-dependent kinases (CDKs) and other regulatory proteins involved in the cell cycle.
-
Case Studies :
- In vitro studies have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC50 of 0.39±0.06μM against HCT116 cells .
- A comparative analysis indicated that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance cytotoxicity, suggesting structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this class of compounds have also been reported. While specific data on this compound is limited, related pyrazole derivatives have shown activity against various bacterial strains.
Research Findings Summary
Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 0.46 ± 0.04 | |
Anticancer | HCT116 | 0.39 ± 0.06 | |
Antimicrobial | Various | Not specified |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate:
- Metabolic Stability : Research indicates that modifications to the core structure can lead to improved metabolic stability, which is crucial for maintaining effective plasma concentrations over time.
- Toxicity Assessments : Initial toxicity studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish safe dosing regimens.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c1-3-32-24-23(18(2)30-32)29-26(31(25(24)34)16-20-11-13-21(27)14-12-20)35-17-22(33)28-15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14H,3,7,10,15-17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSXAMKVROVNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.